4-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
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Overview
Description
1-(4-FLUOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,3]thiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-FLUOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethan-1-one: A simpler fluorinated compound used in organic synthesis.
1H-pyrazolo[3,4-b]pyridine derivatives: Compounds with similar pyrazolo structures but different substituents.
Uniqueness
1-(4-FLUOROPHENYL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is unique due to its combination of fluorophenyl and methoxyphenyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C26H21F2N3OS |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[(2-fluorophenyl)methoxy]phenyl]-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazine |
InChI |
InChI=1S/C26H21F2N3OS/c1-16-24-25(18-7-13-22(14-8-18)32-15-19-5-3-4-6-23(19)28)33-17(2)29-26(24)31(30-16)21-11-9-20(27)10-12-21/h3-14,25H,15H2,1-2H3 |
InChI Key |
XHBWBOFOOKRBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)C)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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